Anti-Adipogenic Lipid Accumulation Inhibition: Head-to-Head IC50 Comparison in 3T3-L1 Adipocytes
In a direct head-to-head comparison of five bioactive compounds co-isolated from unripe Rubus coreanus, erycibelline demonstrated dose-dependent inhibition of lipid accumulation in differentiating 3T3-L1 adipocytes with an IC50 of 97.25 ± 1.65 μM, compared to ellagic acid (IC50 52.96 ± 0.60 μM), m-hydroxyphenylglycine (IC50 89.35 ± 0.88 μM), 5-hydroxy-2-pyridinemethanol (IC50 93.57 ± 0.94 μM), and 4-hydroxycoumarin (IC50 95.28 ± 1.57 μM) [1]. At 100 μM, all five compounds decreased lipid accumulation by over 50% relative to the differentiated control. Although erycibelline exhibited the highest IC50 among the five active compounds, its potency is within a narrow ~2-fold range of the most potent compound (ellagic acid), and it provides a structurally distinct nortropane chemotype for anti-adipogenic screening libraries [1].
| Evidence Dimension | Inhibition of intracellular lipid accumulation (IC50) |
|---|---|
| Target Compound Data | IC50 = 97.25 ± 1.65 μM |
| Comparator Or Baseline | Ellagic acid: IC50 = 52.96 ± 0.60 μM; m-Hydroxyphenylglycine: IC50 = 89.35 ± 0.88 μM; 5-Hydroxy-2-pyridinemethanol: IC50 = 93.57 ± 0.94 μM; 4-Hydroxycoumarin: IC50 = 95.28 ± 1.57 μM |
| Quantified Difference | 1.84-fold higher IC50 vs. ellagic acid (most potent); 1.02-fold higher vs. 4-hydroxycoumarin (closest comparator) |
| Conditions | 3T3-L1 preadipocytes, 8-day differentiation protocol, quantified by Oil Red O staining, compounds tested at 1–100 μM, data expressed as mean ± SD of three independent experiments. |
Why This Matters
This quantifies erycibelline within a directly comparable panel, enabling informed selection when a nortropane-based chemotype—rather than a polyphenol (ellagic acid) or coumarin scaffold—is desired for mechanistic probes of adipogenesis involving the PPARγ/C/EBPα axis.
- [1] Oh DR, Kim Y, Jo A, et al. Antiobesity Effects of Unripe Rubus coreanus Miquel and Its Constituents: An In Vitro and In Vivo Characterization of the Underlying Mechanism. Evidence-Based Complementary and Alternative Medicine. 2016;2016:4357656. doi:10.1155/2016/4357656. PMID: 26884797. (See Section 3.7 and Figure 7 for IC50 values.) View Source
